1-[4'-[4-Methyl-5-[[(1R)-1-phenylethoxy]carbonylamino]-1H-1,2,3-triazol-1-yl][1,1'-biphenyl]-4-yl]cyclopropanecarboxylic acid
Overview
Description
RO-6842262 is a novel Potent LPA1 antagonist.
Scientific Research Applications
Cancer Treatment
LPA1 receptor antagonists have shown potential in cancer treatment. They can drive cell migration and proliferation, cytokine production, thrombosis, fibrosis, angiogenesis, and lymphangiogenesis . Targeting LPA receptors can have potential applications in clinical patients with various diseases, including cancer .
Neuroprotection against Ischemic Stroke
The compound BMS-986020, a selective LPA1 antagonist, has demonstrated neuroprotective effects against both acute and sub-acute injuries after ischemic stroke . It significantly attenuated acute brain injuries including brain infarction, neurological deficits, and cell apoptosis .
3. Treatment of Idiopathic Pulmonary Fibrosis (IPF) LPA1 antagonist BMS-986020 has shown potential in the treatment of IPF by reducing serum extracellular matrix (ECM)-neoepitope biomarkers .
Use in Pulmonary Fibrosis Models
A novel LPA1 antagonist, HL001, has been evaluated in pulmonary fibrosis models utilizing human induced pluripotent stem cell (hiPSC)-derived alveolar organoids .
5. Attenuation of Human Lung Fibroblast Cell Proliferation Ro 6842262 has been found to attenuate NHLF human lung fibroblast cell proliferation and contraction in vitro .
Reduction of Plasma Histamine Levels
Ro 6842262 has also been found to reduce plasma histamine levels in a mouse LPA-challenge model .
Mechanism of Action
Target of Action
The primary target of the compound, also known as “1-[4’-[4-Methyl-5-[[(1R)-1-phenylethoxy]carbonylamino]-1H-1,2,3-triazol-1-yl][1,1’-biphenyl]-4-yl]cyclopropanecarboxylic acid” or “Ro 6842262”, is the Lysophosphatidic Acid Receptor 1 (LPA1) . LPA1 is a G protein-coupled receptor that plays a crucial role in various biological functions, including cell proliferation, anti-apoptosis, and cell migration .
Mode of Action
Ro 6842262 is a potent LPA1 antagonist . It exhibits a high degree of selectivity for LPA1 over other LPA receptors, with an IC50 value of 25 nM . The compound interacts with its target by binding to the LPA1 receptor, thereby inhibiting the receptor’s activation by its natural ligand, Lysophosphatidic Acid (LPA) . This interaction results in the attenuation of LPA1-mediated signaling pathways .
Biochemical Pathways
The LPA1 receptor is known to mediate several signaling pathways, including Gi, Gq, G12, and β-arrestin signaling pathways . By antagonizing the LPA1 receptor, Ro 6842262 inhibits these pathways, thereby affecting various downstream effects. For instance, it has been shown to attenuate human lung fibroblast cell proliferation and contraction in vitro .
Pharmacokinetics
Ro 6842262 demonstrates excellent pharmacokinetic properties. It is orally bioavailable, with bioavailability reported as 70% in mice, 100% in rats, and 79% in monkeys . The compound also exhibits favorable clearance rates, with values of 37 mL/min/kg in mice, 15 mL/min/kg in rats, and 2 mL/min/kg in monkeys . These properties contribute to the compound’s effective bioavailability.
Result of Action
The molecular and cellular effects of Ro 6842262’s action primarily involve the inhibition of LPA1-mediated biological functions. For instance, it has been shown to attenuate human lung fibroblast cell proliferation and contraction in vitro . Additionally, it reduces plasma histamine levels in a mouse LPA-challenge model .
properties
IUPAC Name |
1-[4-[4-[4-methyl-5-[[(1R)-1-phenylethoxy]carbonylamino]triazol-1-yl]phenyl]phenyl]cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4/c1-18-25(29-27(35)36-19(2)20-6-4-3-5-7-20)32(31-30-18)24-14-10-22(11-15-24)21-8-12-23(13-9-21)28(16-17-28)26(33)34/h3-15,19H,16-17H2,1-2H3,(H,29,35)(H,33,34)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQUHYSYFWQRMF-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=N1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4(CC4)C(=O)O)NC(=O)OC(C)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(N=N1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4(CC4)C(=O)O)NC(=O)O[C@H](C)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Ro 6842262 interact with LPA1 and what are the downstream effects observed in the study?
A1: The research paper primarily focuses on characterizing the pharmacological activity of Ro 6842262. The study reveals that Ro 6842262 acts as an inverse agonist of LPA1. [] This means that it binds to the receptor and not only blocks the action of agonists like lysophosphatidic acid (LPA) but also reduces the receptor's basal activity. The study employed a dynamic mass redistribution (DMR) assay and observed that Ro 6842262 effectively inhibited LPA1 signaling compared to control groups. [] While the exact downstream effects aren't elaborated upon in this specific paper, inhibiting LPA1 signaling is known to impact various cellular processes like proliferation, migration, and invasion, which are often dysregulated in diseases like cancer and fibrosis.
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